

Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylpyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Methylpyrrolidine**. It is designed to serve as a comprehensive resource for researchers and professionals involved in chemical analysis and drug development, offering detailed data, experimental protocols, and structural visualizations to aid in the identification and characterization of this compound.

Introduction to 2-Methylpyrrolidine NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **2-Methylpyrrolidine**, a saturated heterocyclic amine, ^1H and ^{13}C NMR spectroscopy provide detailed information about its atomic connectivity and chemical environment. This guide presents a summary of the quantitative NMR data and the experimental procedures for its acquisition.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-Methylpyrrolidine**. The data has been compiled from various sources and represents typical chemical shift values and coupling constants observed for this molecule.

^1H NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H2	3.0 - 3.2	m	-
H5a	2.9 - 3.1	m	-
H5b	2.6 - 2.8	m	-
H3a	1.8 - 2.0	m	-
H3b	1.4 - 1.6	m	-
H4a	1.7 - 1.9	m	-
H4b	1.3 - 1.5	m	-
CH ₃	1.1 - 1.2	d	~6.5
NH	1.5 - 2.5	br s	-

Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm. Multiplicity is denoted as m (multiplet), d (doublet), and br s (broad singlet). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Carbon Atom	Chemical Shift (ppm)
C2	55 - 58
C5	46 - 49
C3	34 - 37
C4	24 - 27
CH ₃	21 - 24

Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following sections detail the standard experimental protocols for preparing a sample of **2-Methylpyrrolidine** and acquiring its ^1H and ^{13}C NMR spectra.

Sample Preparation

- **Sample Purity:** Ensure the **2-Methylpyrrolidine** sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
- **Solvent Selection:** Choose a deuterated solvent that dissolves the sample well and has a residual solvent peak that does not overlap with the analyte signals. Common choices include chloroform-d (CDCl_3), methanol-d₄ (CD_3OD), and dimethyl sulfoxide-d₆ (DMSO-d_6).
- **Concentration:** Prepare a solution with a concentration of 5-25 mg of **2-Methylpyrrolidine** in 0.5-0.7 mL of the chosen deuterated solvent.
- **NMR Tube:** Use a clean, dry, and high-quality 5 mm NMR tube.
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm for calibrating the chemical shift scale.
- **Homogenization:** Thoroughly mix the solution to ensure it is homogeneous.

NMR Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used.
 - **Acquisition Time:** Set to approximately 2-4 seconds.
 - **Relaxation Delay:** A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

- Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
- Spectral Width: Set a spectral width that encompasses all the expected proton signals (e.g., 0-12 ppm).
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - Acquisition Time: Typically set to 1-2 seconds.
 - Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary for quaternary carbons.
 - Number of Scans: A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
 - Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

Visualizations

The following diagrams illustrate the structure of 2-

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